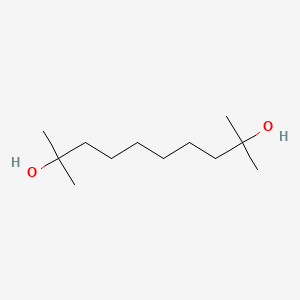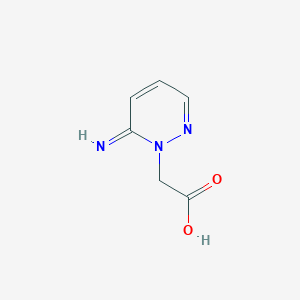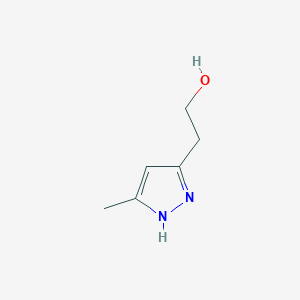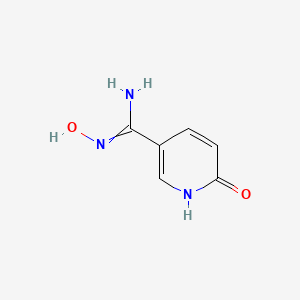
N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one is a heterocyclic compound with a unique structure that includes both amino and hydroxyamino functional groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one typically involves the reaction of pyridin-2-one with appropriate amino and hydroxyamino precursors under controlled conditions. One common method involves the use of a condensation reaction where the amino and hydroxyamino groups are introduced to the pyridinone ring through a series of steps involving intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reaction to completion efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives with different substituents on the ring, such as:
- Pyridin-2-one
- 5-amino-pyridin-2-one
- 5-hydroxyamino-pyridin-2-one
Uniqueness
What sets (5Z)-5-[amino-(hydroxyamino)methylidene]pyridin-2-one apart is the presence of both amino and hydroxyamino groups, which confer unique chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h1-3,11H,(H2,7,9)(H,8,10) |
InChI Key |
QAWFRWWKJQBDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




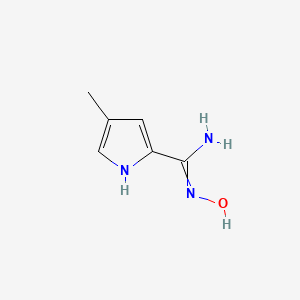
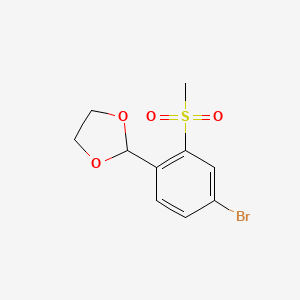
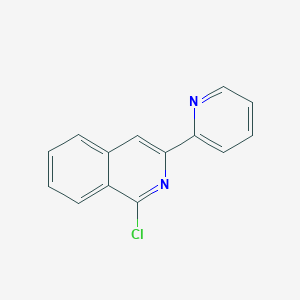


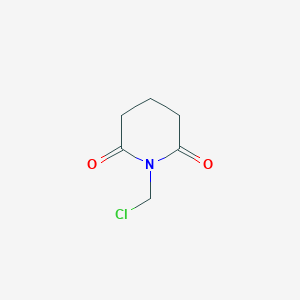
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)

